molecular formula C20H21F2NO2S B2679093 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705726-67-5

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2679093
CAS RN: 1705726-67-5
M. Wt: 377.45
InChI Key: WKGRAEVCYMRSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, also known as DFTZ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DFTZ belongs to the thiazepane class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research applications of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone involve its synthesis and the exploration of its chemical properties. Research studies have developed synthetic methodologies and reactions that provide insights into the chemical behavior and potential applications of related compounds. For example, the study on the synthesis of 1,5-Benzothiazepines and their derivatives highlights the chemical reactions and characterization techniques essential for understanding the structural and chemical properties of such compounds (Pant et al., 1998).

Biological Activity and Pharmacological Potential

Research on compounds structurally related to this compound often investigates their biological activity and pharmacological potential. Studies have focused on the synthesis of new derivatives and their evaluation as possible estrogen receptor modulators, highlighting the importance of such compounds in developing therapeutic agents (Pandey et al., 2002).

Enantioselectivity in Organic Synthesis

The development of enantioselective synthetic methods is another crucial area of research, with studies evaluating the use of specific catalysts in the asymmetric reduction of ketones. This research contributes to the broader field of chiral chemistry, which is vital for the pharmaceutical industry (Thvedt et al., 2011).

Synthesis of Enantiomerically Pure Compounds

Efforts to synthesize enantiomerically pure compounds, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, demonstrate the importance of stereochemistry in chemical synthesis and drug development. These studies provide valuable methodologies for obtaining compounds with specific chiral configurations, which can significantly impact their biological activity (Zhang et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of novel Schiff bases and their antimicrobial activity represent another area of application. By synthesizing and testing various derivatives, researchers can identify compounds with potent antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (Puthran et al., 2019).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2S/c1-25-18-5-3-2-4-14(18)12-20(24)23-9-8-19(26-11-10-23)16-13-15(21)6-7-17(16)22/h2-7,13,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRAEVCYMRSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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